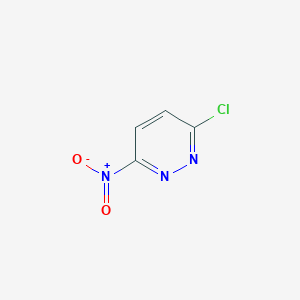

3-Chloro-6-nitropyridazine

Description

3-Chloro-6-nitropyridazine is a heteroaromatic compound featuring a pyridazine ring substituted with chlorine at position 3 and a nitro group at position 4. For instance, Wermuth et al. (1987) demonstrated the synthesis of 3-chloro-6-arylpyridazines using hydrazine and reduction agents, which could be adapted for nitro-substituted derivatives . Additionally, reactions involving chloroacetyl chloride and acetic acid (as seen in the synthesis of triazolo-pyridazine derivatives) highlight the role of electrophilic substitution in functionalizing pyridazine rings .

Propriétés

Formule moléculaire |

C4H2ClN3O2 |

|---|---|

Poids moléculaire |

159.53 g/mol |

Nom IUPAC |

3-chloro-6-nitropyridazine |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-1-2-4(7-6-3)8(9)10/h1-2H |

Clé InChI |

BZJJVSPADGGXJJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NN=C1[N+](=O)[O-])Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 3-Chloro-6-nitropyridazine implique généralement la nitration de la 3-chloropyridazine. Une méthode courante consiste à faire réagir la 3-chloropyridazine avec de l'acide nitrique en présence d'acide sulfurique, qui agit comme catalyseur. La réaction est réalisée à des températures contrôlées pour assurer la nitration sélective en position 6 .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer le rendement. La purification du produit final est réalisée par des techniques de cristallisation ou de distillation .

Analyse Des Réactions Chimiques

Types de réactions : La 3-Chloro-6-nitropyridazine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore peut être substitué par des nucléophiles tels que les amines ou les thiols en conditions basiques.

Réactions de réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Réactifs et conditions courants :

Substitution : Hydroxyde de sodium ou carbonate de potassium dans un solvant organique tel que le diméthylformamide (DMF).

Réduction : Hydrogène gazeux avec du palladium sur charbon (Pd/C) comme catalyseur.

Principaux produits formés :

Substitution : Formation de 3-amino-6-nitropyridazine ou de 3-thio-6-nitropyridazine.

Réduction : Formation de 3-chloro-6-aminopyridazine.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Médecine : Exploré comme composé de départ potentiel pour le développement de nouveaux médicaments.

Industrie : Utilisé dans la synthèse de produits agrochimiques et de colorants

5. Mécanisme d'action

Le mécanisme d'action de la this compound est principalement basé sur sa capacité à interagir avec des cibles biologiques par l'intermédiaire de ses substituants nitro et chloro. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à des effets antimicrobiens ou anticancéreux. Le groupe chloro peut participer à des réactions de substitution aromatique électrophile, permettant au composé de se lier à des enzymes ou des récepteurs spécifiques .

Composés similaires :

- 3-Chloro-6-méthoxypyridazine

- 3-Chloro-6-aminopyridazine

- 3,6-Dichloropyridazine

Comparaison : La this compound est unique en raison de la présence des groupes nitro et chloro, qui confèrent une réactivité chimique et une activité biologique distinctes. Comparée à la 3-Chloro-6-méthoxypyridazine, le groupe nitro de la this compound fournit des sites supplémentaires pour la modification chimique et les interactions biologiques potentielles. De même, la présence du groupe nitro la différencie de la 3-Chloro-6-aminopyridazine, qui ne possède pas le potentiel oxydant du groupe nitro .

Applications De Recherche Scientifique

3-Chloro-6-nitropyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of agrochemicals and dyes

Mécanisme D'action

The mechanism of action of 3-Chloro-6-nitropyridazine is primarily based on its ability to interact with biological targets through its nitro and chloro substituents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to bind to specific enzymes or receptors .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The nitro and chloro substituents significantly influence the compound’s reactivity and physical characteristics. Below is a comparative analysis of structurally related pyridazine and pyridine derivatives:

Activité Biologique

3-Chloro-6-nitropyridazine (CHClNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is a nitropyridazine derivative characterized by a chlorine atom and a nitro group attached to the pyridazine ring. Its molecular structure is critical for its biological activity, influencing its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may affect metabolic pathways and cellular functions.

- Cellular Interaction : It interacts with cellular components, potentially altering gene expression and signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The nitro group in the structure can contribute to oxidative stress within cells, leading to apoptosis in certain contexts.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Antileishmanial Activity : A study focusing on derivatives of this compound revealed promising antileishmanial activity, with modifications enhancing efficacy against Leishmania species. The derivatives exhibited IC50 values lower than those of standard treatments, indicating potential for further development as antileishmanial agents .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of the compound, showing significant inhibition of pro-inflammatory cytokines in cell culture models. This suggests its potential use in treating inflammatory disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption : Rapidly absorbed after administration.

- Distribution : Shows a wide distribution in tissues, influenced by its lipophilicity.

- Metabolism : Primarily metabolized in the liver through conjugation and oxidation reactions.

- Excretion : Excreted mainly via urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.